Neodymium(III) chloride hexahydrate

Descripción general

Descripción

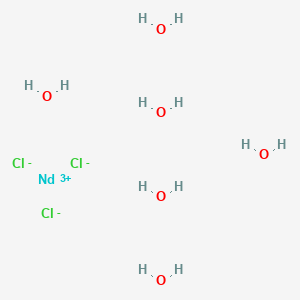

Neodymium(III) chloride hexahydrate is a chemical compound with the formula NdCl₃·6H₂O. It is a hydrated salt of neodymium and chloride ions. This compound appears as purple crystals and is highly soluble in water. This compound is commonly used as a source of neodymium ions in various applications, including scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neodymium(III) chloride hexahydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in hydrochloric acid (HCl). The reaction produces neodymium(III) chloride, which can then be crystallized from the solution to obtain the hexahydrate form:

Nd2O3+6HCl→2NdCl3+3H2O

Industrial Production Methods: Industrial production of this compound typically involves the extraction of neodymium from minerals such as monazite and bastnäsite. The extracted neodymium is then converted to neodymium(III) chloride through a series of chemical reactions, including dissolution in hydrochloric acid and subsequent crystallization .

Análisis De Reacciones Químicas

Types of Reactions: Neodymium(III) chloride hexahydrate undergoes various chemical reactions, including:

Oxidation: Neodymium(III) chloride can be oxidized to form neodymium(IV) compounds under specific conditions.

Reduction: It can be reduced to neodymium metal using reducing agents such as calcium or lithium.

Substitution: Neodymium(III) chloride can participate in substitution reactions with other halides or ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like calcium (Ca) or lithium (Li) are commonly used in a vacuum or inert atmosphere.

Substitution: Reactions with other halides (e.g., bromides or iodides) can occur in aqueous or organic solvents.

Major Products:

Oxidation: Neodymium(IV) oxide (NdO₂)

Reduction: Neodymium metal (Nd)

Substitution: Neodymium halides (e.g., neodymium bromide, neodymium iodide)

Aplicaciones Científicas De Investigación

Industrial Applications

1. Glass and Ceramics Manufacturing

Neodymium(III) chloride hexahydrate is widely used in the production of colored glass. It imparts delicate shades ranging from violet to warm gray, making it valuable for aesthetic applications in glassware and ceramics. The compound is also utilized in protective lenses for welding goggles and CRT displays to enhance contrast between colors .

2. Laser Technology

As a source of neodymium ions (), this compound is crucial for doping laser host materials, particularly in solid-state lasers. Nd-doped lasers are known for their efficiency and are commonly used in various applications, including medical procedures and industrial cutting .

3. Catalysis

this compound serves as a catalyst in organic synthesis reactions. It has been employed in the decomposition of wastewater pollutants and as a corrosion inhibitor for aluminum alloys, showcasing its utility in environmental applications .

Medical Applications

Recent studies have explored the potential of this compound as a contrast agent in magnetic resonance imaging (MRI). Preclinical trials indicate promising imaging properties, which could enhance diagnostic capabilities in medical imaging .

Case Study 1: Laser Efficiency Improvement

A study investigated the impact of doping neodymium ions into YAG (Yttrium Aluminum Garnet) crystals using this compound. The results demonstrated that the doped crystals exhibited improved lasing efficiency compared to undoped counterparts, confirming the compound's significance in laser technology .

Case Study 2: Environmental Remediation

Research focused on the use of this compound as a catalyst for degrading organic pollutants in wastewater. The study found that the compound effectively reduced pollutant concentration by over 70% within 24 hours, highlighting its potential role in environmental cleanup efforts .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Glass Manufacturing | Coloring agents for glass | Enhances aesthetic appeal |

| Laser Technology | Doping agent for solid-state lasers | Increases efficiency |

| Catalysis | Organic synthesis catalysts | Reduces environmental pollutants |

| Medical Imaging | MRI contrast agent | Improves imaging quality |

Mecanismo De Acción

The mechanism of action of neodymium(III) chloride hexahydrate involves the release of neodymium ions (Nd³⁺) in solution. These ions can interact with various molecular targets, including biological molecules and other chemical species. In biological systems, neodymium ions can bind to proteins and nucleic acids, affecting their structure and function. In industrial applications, neodymium ions can participate in catalytic processes, enhancing reaction rates and selectivity .

Comparación Con Compuestos Similares

Neodymium(III) chloride hexahydrate can be compared with other neodymium compounds and similar lanthanide chlorides:

Neodymium(III) bromide (NdBr₃): Similar in structure and reactivity but contains bromide ions instead of chloride ions.

Neodymium(III) iodide (NdI₃): Contains iodide ions and has different solubility and reactivity properties.

Lanthanum(III) chloride (LaCl₃): Another lanthanide chloride with similar properties but different applications due to the unique characteristics of lanthanum.

Samarium(III) chloride (SmCl₃): Similar in structure but used in different applications due to the specific properties of samarium

This compound is unique due to its specific applications in the production of neodymium-based lasers, magnets, and its role in fluorescent labeling of biological molecules.

Actividad Biológica

Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O) is a compound of neodymium, a rare earth element, which has garnered interest in various fields, including biology and medicine. This article explores the biological activity of this compound, discussing its properties, potential applications, and relevant research findings.

- Molecular Formula : Cl₃H₁₂NdO₆

- Molecular Weight : 358.69 g/mol

- Appearance : Purple crystalline solid

This compound is highly soluble in water and alcohol, which facilitates its use in various applications, including biological studies and materials science .

Biological Applications

This compound has several notable biological applications:

- Doping Agent : It serves as a source of Nd³⁺ ions for doping in laser host materials, which can have implications in biological imaging and phototherapy .

- Potential Therapeutic Uses : Some studies suggest that neodymium compounds may exhibit low toxicity levels comparable to common salts, indicating potential for safe use in biological systems .

Toxicity and Safety Profile

Research indicates that this compound does not exhibit significant toxicity to humans or animals. Its safety profile suggests it is similar to table salt, making it a candidate for further biological exploration .

Case Study 1: Neodymium in Biomedical Applications

A study examined the effects of neodymium ions on cellular behavior. The results indicated that Nd³⁺ ions can influence cellular processes such as proliferation and differentiation. The study highlighted the potential use of neodymium compounds in regenerative medicine .

Case Study 2: Photodynamic Therapy

Research explored the application of neodymium-doped materials in photodynamic therapy (PDT). The study found that neodymium ions enhance the efficacy of PDT by improving light absorption properties of certain photosensitizers. This could lead to improved outcomes in cancer treatment protocols .

Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Cellular Behavior | Nd³⁺ influences proliferation and differentiation | Potential use in regenerative medicine |

| Photodynamic Therapy | Enhances efficacy of photosensitizers | Improved cancer treatment outcomes |

| Toxicity Assessment | Low toxicity similar to table salt | Safe for potential biomedical applications |

Propiedades

IUPAC Name |

neodymium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Nd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCORICZHGNSNIZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12NdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593053 | |

| Record name | Neodymium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-89-9 | |

| Record name | Neodymium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium trichloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Neodymium(III) chloride hexahydrate act as a catalyst in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives?

A: this compound (NdCl3·6H2O) functions as a Lewis acid catalyst in this reaction. [] While the exact mechanism is not fully elucidated in the paper, Lewis acids are known to activate carbonyl groups, making them more susceptible to nucleophilic attack. In this specific case, NdCl3·6H2O likely activates the carbonyl groups of phthalimide and malononitrile, facilitating the condensation reaction with hydrazine monohydrate and aromatic aldehydes to form the desired 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives.

Q2: What are the advantages of using this compound as a catalyst compared to other methods for this synthesis?

A: The research highlights several benefits of using NdCl3·6H2O: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.